4-Ethoxy-3-nitrobenzaldehyde
Overview
Description
4-Ethoxy-3-nitrobenzaldehyde (4-ENB) is an organic compound that is widely used in scientific research due to its unique chemical properties and versatile applications. 4-ENB is a colorless, crystalline solid with a sweet odor and a melting point of 45-46 °C. It has a molecular weight of 164.12 g/mol and a molecular formula of C8H7NO3. 4-ENB is soluble in water, methanol, and ethanol, making it an ideal reagent for a variety of chemical reactions.
Scientific Research Applications
Enantioselective Catalysts
4-Ethoxy-3-nitrobenzaldehyde is used in the development of catalysts for the asymmetric Henry reaction. These catalysts, including combinations of specific compounds and copper salts, have been optimized for the conversion of 4-nitrobenzaldehyde to its derivatives with high yields and enantioselectivities. This application is significant for the production of enantiomerically enriched compounds (Constable et al., 2009).
Synthesis of Quinoline Derivatives
The compound is involved in the synthesis of quinoline-3-carboxylic acid esters, important in various chemical industries. A one-step synthesis method using substituted o-nitrobenzaldehydes has been developed, showcasing its role in efficient and straightforward chemical synthesis (Venkatesan et al., 2010).
Aldehyde-Olefination Catalysis
This chemical is also used in the olefination of aldehydes, with studies indicating its role in forming catalytically active carbene species. This is particularly relevant in the development of new catalysts for organic synthesis (Santos et al., 2003).
Vibrational Spectroscopy Studies
Vibrational spectroscopy studies, particularly Fourier Transform Infrared Spectroscopy (FT-IR) and FT-Raman, have been conducted on derivatives of this compound. These studies are essential for understanding molecular structure and intramolecular charge transfer in such compounds (Nataraj et al., 2011).
Polymorphism and Thermophysical Properties
Research into the polymorphism and thermophysical properties of related compounds, such as 4-methoxy-3-nitrobenzaldehyde, has been conducted. This includes investigations into crystallization, phase transitions, and other physical properties relevant to material science and engineering (Wishkerman et al., 2006).
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to undergo reductive transformations, which are of great importance for the chemical industry .
Mode of Action
The mode of action of 4-Ethoxy-3-nitrobenzaldehyde is likely related to its nitro group. Nitro compounds can undergo selective reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, and cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .
Biochemical Pathways
The reductive transformations of organic nitro compounds can lead to various products, affecting multiple biochemical pathways .
Result of Action
The products of the reductive transformations of nitro compounds are used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and surfactants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry .
properties
IUPAC Name |
4-ethoxy-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJKVMCCDKVUJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363478 | |
Record name | 4-Ethoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132390-61-5 | |
Record name | 4-Ethoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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